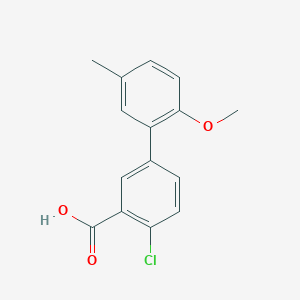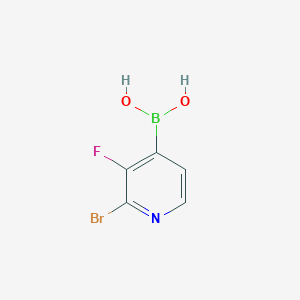
3-Bromo-4-t-butoxyphenylboronic acid; 96%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-4-t-butoxyphenylboronic acid is a boronic acid compound . It is used in the field of organic chemistry. The compound is used in the preparation of nitrophenylphenol via cross-coupling reaction of nitrohalobenzenes with phenylboronic acids and deprotection .
Molecular Structure Analysis
The linear formula of 3-Bromo-4-t-butoxyphenylboronic acid is C10H14BBrO3 . The InChI code is 1S/C10H14BBrO3/c1-10(2,3)15-9-5-4-7(11(13)14)6-8(9)12/h4-6,13-14H,1-3H3 .Chemical Reactions Analysis
3-Bromo-4-t-butoxyphenylboronic acid is involved in various organic reactions. It is used in the preparation of nitrophenylphenol via cross-coupling reaction of nitrohalobenzenes with phenylboronic acids and deprotection .Physical And Chemical Properties Analysis
The molecular weight of 3-Bromo-4-t-butoxyphenylboronic acid is 272.93 .Aplicaciones Científicas De Investigación
Synthesis of Arylboronic Acids
Arylboronic acids are crucial intermediates in organic synthesis, particularly in the Suzuki cross-coupling reactions, which are widely used to create biaryl compounds. The preparation of 3-pyridylboronic acid from 3-bromopyridine, using a protocol of lithium-halogen exchange and in situ quench, represents an efficient method for synthesizing arylboronic acids from aryl halides. This method has been evaluated on other aryl halides, highlighting the versatility of arylboronic acids in synthesizing diverse organic compounds (Li et al., 2002).
Novel Photochromic Materials
Arylboronic acids serve as key components in the synthesis of novel photochromic materials. For instance, the Suzuki reactions involving diboronic acid and bromo-spirooxazine have yielded novel chiral spirooxazines. These compounds exhibit thermally reversible photochromic behavior and can induce chirality in achiral liquid crystal hosts, forming self-organized photoresponsive helical superstructures. Such materials have potential applications in optical storage, sensors, and display technologies (Jin et al., 2010).
Organic Light-Emitting Diodes (OLEDs)
Arylboronic acids are instrumental in the development of materials for organic light-emitting diodes (OLEDs). Through Suzuki cross-coupling reactions, compounds like tetraphenylethylene substituted phenanthroimidazoles have been synthesized, demonstrating aggregation-induced emission (AIE), mechanochromic, and electroluminescence properties. These compounds, particularly the positional isomers of phenanthroimidazoles, show potential as non-doped blue emitters in efficient OLEDs, highlighting the role of arylboronic acids in advancing OLED technology (Jadhav et al., 2017).
Pharmaceutical Synthesis
In pharmaceutical synthesis, arylboronic acids are employed as intermediates in the creation of complex molecules. For example, 5-bromo-2-fluoro-3-pyridylboronic acid has been used in the synthesis of 3,5-disubstituted 2-fluoropyridines and 2-pyridones, which could have applications in drug development and medicinal chemistry. The versatility of arylboronic acids in facilitating the Suzuki coupling reactions underlines their importance in the synthesis of pharmacologically relevant compounds (Sutherland & Gallagher, 2003).
Safety and Hazards
Mecanismo De Acción
Target of Action
3-Bromo-4-t-butoxyphenylboronic acid is primarily used as a reagent in the Suzuki-Miyaura cross-coupling reaction . The primary target of this compound is the palladium catalyst used in the reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group of the compound is transferred from boron to palladium . This forms a new palladium-carbon bond, which is a critical step in the Suzuki-Miyaura cross-coupling reaction .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is a key biochemical pathway affected by this compound . This reaction is widely used in organic chemistry for the formation of carbon-carbon bonds . The downstream effects of this reaction include the synthesis of various organic compounds, including pharmaceuticals and polymers .
Result of Action
The primary result of the action of 3-Bromo-4-t-butoxyphenylboronic acid is the formation of a new carbon-carbon bond via the Suzuki-Miyaura cross-coupling reaction . This allows for the synthesis of a wide range of organic compounds .
Action Environment
The action of 3-Bromo-4-t-butoxyphenylboronic acid can be influenced by various environmental factors. For example, the Suzuki-Miyaura reaction is known to be tolerant of a wide range of reaction conditions . Additionally, the stability of the compound can be affected by factors such as temperature and pH .
Análisis Bioquímico
Biochemical Properties
They can form reversible covalent bonds with diols, which are present in many biological molecules .
Cellular Effects
Boronic acids are known to influence cell function by interacting with various cellular processes .
Molecular Mechanism
Boronic acids are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules and changes in gene expression .
Temporal Effects in Laboratory Settings
Boronic acids are generally stable and readily prepared, making them suitable for use in various laboratory applications .
Metabolic Pathways
Boronic acids are known to interact with various enzymes and cofactors .
Transport and Distribution
Boronic acids are known to interact with various transporters and binding proteins .
Subcellular Localization
Boronic acids are known to be directed to specific compartments or organelles based on their interactions with various biomolecules .
Propiedades
IUPAC Name |
[3-bromo-4-[(2-methylpropan-2-yl)oxy]phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BBrO3/c1-10(2,3)15-9-5-4-7(11(13)14)6-8(9)12/h4-6,13-14H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASHARAKWVAFYLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC(C)(C)C)Br)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BBrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.93 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














